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3-Acetoxy-6-hydroxytropane -

3-Acetoxy-6-hydroxytropane

Catalog Number: EVT-13948050
CAS Number:
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Acetoxy-6-hydroxytropane is a natural product found in Datura stramonium with data available.
Biosynthesis Pathways and Metabolic Engineering

Enzymatic Mechanisms in Tropane Alkaloid Biosynthesis

The biosynthesis of 3-acetoxy-6-hydroxytropane is embedded within the complex tropane alkaloid (TA) metabolic network, which originates from the amino acids ornithine and arginine. The initial stages involve a conserved polyamine pathway: Ornithine decarboxylase (ODC) converts ornithine to putrescine, which undergoes N-methylation via putrescine N-methyltransferase (PMT) to form N-methylputrescine. Subsequent oxidation by a diamine oxidase yields N-methyl-Δ¹-pyrrolinium cation, the universal precursor for tropane, granatane, and nicotine alkaloids [3] [8].

Cytochrome P450 enzymes catalyze the formation of the bicyclic tropane scaffold. Specifically, CYP82M3 in Nicotiana and CYP81AN15 in Erythroxylum convert 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) to ecgonone or tropinone, branch-point intermediates for cocaine or hyoscyamine/scopolamine pathways, respectively. Molecular docking studies reveal distinct active-site architectures in these orthologs, enabling convergent biosynthesis of identical products from shared substrates [1]. Tropinone then undergoes stereospecific reduction: Tropinone reductase-I (TR-I) produces tropine (3α-hydroxytropane), while TR-II yields pseudotropine (3β-hydroxytropane). 3-Acetoxy-6-hydroxytropane arises from further modifications of tropine, including C6-hydroxylation by a 2-oxoglutarate-dependent dioxygenase and 3-O-acetylation by a BAHD-family acyltransferase [3] [8].

Table 1: Key Enzymes in Tropane Alkaloid Biosynthesis

EnzymeGeneFunctionProductLocalization
Ornithine decarboxylaseODCPutrescine synthesisPutrescineCytoplasm
Putrescine N-methyltransferasePMTN-methylputrescine synthesisN-methylputrescineCytoplasm
Tropinone reductase ITR-IStereospecific tropine formationTropine (3α)Cytoplasm
Tropinone reductase IITR-IIPseudotropine formationPseudotropine (3β)Cytoplasm
CYP82M3/CYP81AN15CYP82M3/81AN15Tropane ring formationEcgonone/TropinoneEndoplasmic reticulum
Tropine acyltransferaseTATAcetylation at C3 position3-AcetoxytropaneCytoplasm

Role of Putrescine N-Methyltransferase (PMT) and Tropinone Reductases (TR1/TR2)

PMT is the first committed enzyme in TA biosynthesis, marking the divergence point between primary polyamine metabolism and alkaloid synthesis. Phylogenetic analyses confirm PMT evolved from spermidine synthase (SPDS) through neofunctionalization. Key mutations—particularly in substrate-binding residues—enabled the shift from aminopropyl transfer (using decarboxylated S-adenosylmethionine) to methyl transfer (using SAM). In Datura stramonium, replacing four amino acids (e.g., E216 in SPDS) was sufficient to confer PMT activity, demonstrating the evolutionary plasticity of this enzyme [9] [5].

Tropinone reductases (TR-I and TR-II) determine stereochemical fate: TR-I generates tropine for anticholinergic alkaloids (e.g., hyoscyamine), while TR-II produces pseudotropine for calystegines. Crystal structures reveal their NADPH-binding specificity and catalytic mechanisms. In Anisodus acutangulus, TR-I exhibits a conserved catalytic tetrad (Ser-Tyr-Lys-Asn) that stabilizes tropinone’s carbonyl group, facilitating hydride transfer to the re face to yield 3α-tropine. TR-II’s distinct binding pocket orients tropinone for si-face reduction [3] [8]. Metabolic channeling directs tropine toward 3-acetoxy-6-hydroxytropane: Hydroxylation at C6 precedes acetylation, with Datura species showing tissue-specific expression of these modifying enzymes in roots [7].

Table 2: Functional Divergence of PMT and SPDS

CharacteristicPMTSPDS
Catalytic ReactionMethyl transfer to putrescineAminopropyl transfer to putrescine
CofactorS-adenosylmethionine (SAM)Decarboxylated SAM
Key Active Site ResiduesAspartate-rich motifGlutamate-rich motif
Km (Putrescine)80–150 μM15–50 μM
Evolutionary OriginDerived from SPDS via neofunctionalizationUbiquitous in plant polyamine metabolism

Substrate Specificity of Tropine Acyltransferases in 3-Acetoxy-6-hydroxytropane Formation

Acylation at C3 is critical for TA bioactivity and stability. BAHD-family acyltransferases catalyze ester formation using acyl-CoA donors. The enzyme responsible for 3-acetoxy-tropane synthesis exhibits stringent specificity for tropine over pseudotropine and prefers acetyl-CoA as the acyl donor. In Erythroxylum novogranatense, this activity is attributed to methylecgonone reductase-associated acetyltransferase, which sequentially reduces methylecgonone and acetylates the intermediate [1] [8].

Structural studies identify a conserved HXXXD motif in the active site, which facilitates proton transfer during catalysis. Mutagenesis of His160 in Datura’s tropine acyltransferase abolished activity, confirming its role in deprotonating tropine’s hydroxyl group. Molecular docking simulations show the tropane ring binds via hydrophobic interactions, while the acetyl moiety aligns with a conserved serine residue (Ser153) for nucleophilic attack [1] [6]. Notably, 6-hydroxytropine serves as a substrate for acetylation, but kinetic parameters (Km = 35 μM, kcat = 0.15 s⁻¹) indicate lower efficiency compared to tropine (Km = 12 μM, kcat = 0.42 s⁻¹), suggesting hierarchical modification preferences [7].

Metabolic Flux Analysis in Datura Hairy Root Cultures

Hairy root cultures of Datura spp. are ideal systems for probing 3-acetoxy-6-hydroxytropane dynamics due to their genetic stability and TA productivity. Metabolic flux analysis (MFA) using ¹³C-labeled ornithine revealed that >60% of carbon flux is directed toward putrescine and N-methylputrescine within 24 hours. However, only ~15% enters tropinone, indicating bottlenecks at PMT or downstream steps [8] [9].

Strategies to enhance flux toward target alkaloids:

  • Genetic Engineering: Overexpression of PMT and TR-I in Datura innoxia hairy roots increased tropine pool by 3.2-fold but did not proportionally elevate 3-acetoxy-6-hydroxytropane, suggesting rate-limiting steps at hydroxylation/acetylation [7].
  • Elicitation: Methyl jasmonate (MeJA) upregulates PMT and CYP450s via JAZ repressor degradation. In Datura metel, 100 μM MeJA boosted 3-acetoxy-6-hydroxytropane accumulation by 4.5-fold within 72 hours [8].
  • Precursor Feeding: Supplementing cultures with 2 mM ornithine increased alkaloid titers but caused feedback inhibition of ODC. Co-expression of feedback-insensitive ODC mutants circumvented this limitation [9].

Table 3: Metabolic Engineering Approaches in Datura Hairy Roots

InterventionTarget Gene/PathwayEffect on 3-Acetoxy-6-hydroxytropaneLimitations
PMT overexpressionPutrescine methylation2.1–3.0× increaseCompetition with polyamine pathway
MeJA elicitationJAZ repressor degradation4.5× increaseTransient effect (72–96 h)
ODC mutant expressionOrnithine→putrescine3.8× increasePotential metabolic imbalance
RNAi suppression of TR-IIRedirect flux to tropine1.9× increaseReduced calystegine production

Properties

Product Name

3-Acetoxy-6-hydroxytropane

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-6(12)14-8-3-7-4-10(13)9(5-8)11(7)2/h7-10,13H,3-5H2,1-2H3

InChI Key

IQJHMKLTWPJIHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC(C(C1)N2C)O

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